
カミゼストラント
概要
説明
AZD9833は、カミゼストランとも呼ばれ、次世代の経口選択的エストロゲン受容体分解薬です。主にエストロゲン受容体陽性乳がんの治療に開発されています。 この化合物は、内分泌療法やサイクリン依存性キナーゼ4/6阻害剤に対する耐性を克服する可能性を示しており、乳がん治療における重要な進歩となっています .
製法
AZD9833の合成には、重要な中間体の生成と、様々な化学反応による最終生成物の生成を含む、いくつかの工程が含まれます。正確な合成経路と反応条件は、所有権があり、公開文献では完全に開示されていません。 エストロゲン受容体の選択的な分解を含む一連の有機反応によって化合物が合成されることが知られています .
科学的研究の応用
AZD9833 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study selective estrogen receptor degradation and its effects on various chemical pathways.
Biology: It is used to study the biological mechanisms of estrogen receptor degradation and its impact on cellular processes.
Medicine: It is being developed as a therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
作用機序
AZD9833は、エストロゲン受容体αを選択的に分解することにより、その効果を発揮します。この分解により、エストロゲン受容体駆動の癌細胞の増殖が阻害されます。この化合物はエストロゲン受容体に結合し、E3リガーゼ複合体との相互作用を促進し、受容体をユビキチン-プロテアソーム系によって分解されるように標識します。 このプロセスにより、エストロゲン受容体の完全な拮抗作用と、野生型および変異型の乳癌細胞株における有意な抗増殖活性が生じます .
類似の化合物との比較
AZD9833は、フルベストランやAZD9496などの他の選択的エストロゲン受容体分解薬と比較されます。フルベストランは有効ですが、筋肉内投与経路のため有効性に限界があります。AZD9496は、第1世代の経口選択的エストロゲン受容体分解薬であり、一部の細胞株ではエストロゲン受容体の部分的なアゴニズムと不完全な分解を示しました。 対照的に、AZD9833はエストロゲン受容体の完全な分解を示し、部分的なアゴニズムを示さず、患者にとってより効果的で便利な選択肢となっています .
類似の化合物には以下が含まれます。
フルベストラン: 注射可能な選択的エストロゲン受容体分解薬。
AZD9496: 第1世代の経口選択的エストロゲン受容体分解薬。
GDC-0810: 研究中の別の経口選択的エストロゲン受容体分解薬.
生化学分析
Biochemical Properties
Camizestrant plays a significant role in biochemical reactions, particularly in the context of ER+ breast cancer. It interacts with the estrogen receptor (ER), a protein that is crucial in the growth and development of ER+ breast cancer . Camizestrant acts as a pure antagonist to ER, meaning it binds to the receptor and blocks its activity. Furthermore, it is a selective ERα degrader, which means it promotes the degradation of ERα, a subtype of ER . This dual action of antagonism and degradation disrupts the function of ER and impairs the proliferation of tumor cells .
Cellular Effects
Camizestrant has profound effects on various types of cells and cellular processes. In ER+ breast cancer cells, it influences cell function by blocking the transcription of ER target genes . This action impairs tumor cell proliferation, effectively suppressing the growth of ER+ breast cancer . It also overcomes endocrine and CDK4/6 inhibitor resistance, making it a promising treatment option for ER+ breast cancer .
Molecular Mechanism
The molecular mechanism of Camizestrant involves its binding interactions with ERα, leading to the inhibition of ERα activity and changes in gene expression. By binding to ERα, Camizestrant blocks the receptor’s activity, preventing it from promoting the transcription of target genes that drive the growth and proliferation of ER+ breast cancer cells . Additionally, Camizestrant promotes the degradation of ERα, further disrupting the function of ER and leading to changes in gene expression that impair tumor cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Camizestrant have been observed to change over time. In ER+ tumor models, Camizestrant showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that Camizestrant remains stable and effective over time, providing long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Camizestrant vary with different dosages in animal models. In ER+ tumor models, Camizestrant showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that lower doses of Camizestrant can be effective in suppressing tumor growth, while higher doses may lead to increased efficacy .
準備方法
The synthesis of AZD9833 involves several steps, including the formation of key intermediates and the final product through various chemical reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving selective degradation of the estrogen receptor .
化学反応の分析
AZD9833は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、化合物に酸素を付加するか、水素を除去することによって起こります。
還元: この反応は、化合物に水素を付加するか、酸素を除去することによって起こります。
置換: この反応は、化合物中の1つの原子または原子団を別の原子または原子団で置換することによって起こります。
これらの反応で一般的に使用される試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応を促進する様々な触媒などがあります。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
AZD9833は、次のような幅広い科学研究に用いられています。
類似化合物との比較
AZD9833 is compared with other selective estrogen receptor degraders such as fulvestrant and AZD9496. While fulvestrant is effective, its intramuscular route of administration limits its efficacy. AZD9496, a first-generation oral selective estrogen receptor degrader, showed partial agonism and incomplete degradation of the estrogen receptor in some cell lines. In contrast, AZD9833 demonstrates complete degradation of the estrogen receptor and does not exhibit partial agonism, making it a more effective and convenient option for patients .
Similar compounds include:
Fulvestrant: An injectable selective estrogen receptor degrader.
AZD9496: A first-generation oral selective estrogen receptor degrader.
GDC-0810: Another oral selective estrogen receptor degrader under investigation.
特性
IUPAC Name |
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOIABIERMLGY-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222844-89-3 | |
| Record name | Camizestrant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAMIZESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Glycine, N-[3,5-bis(trifluoromethyl)benzoyl]-](/img/structure/B1654266.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester](/img/structure/B1654270.png)
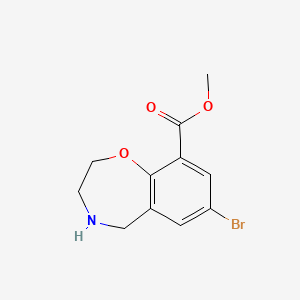
![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)

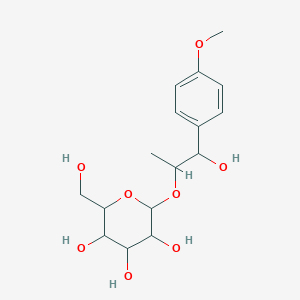
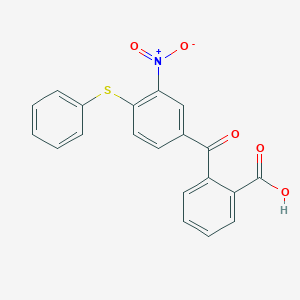
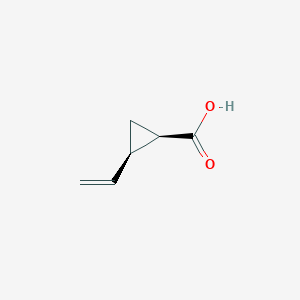
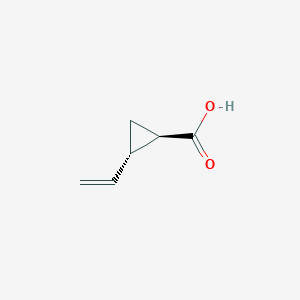
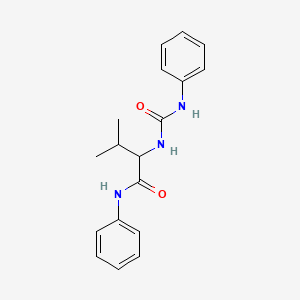
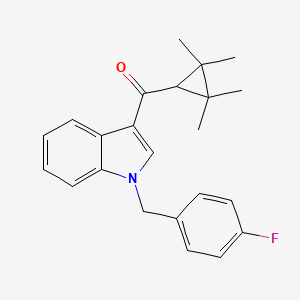
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1654285.png)

